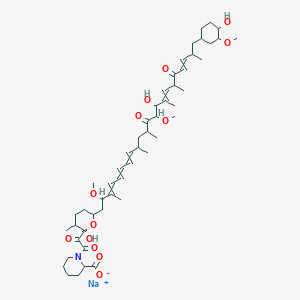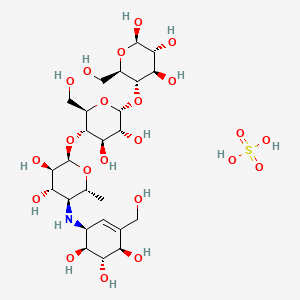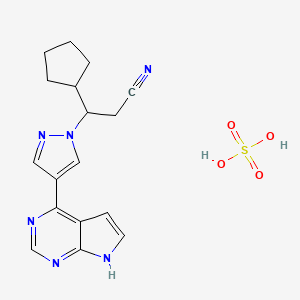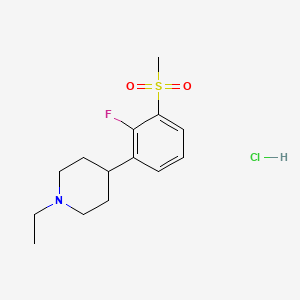
Secorapamycin A monosodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Secorapamycin A monosodium is a degradation product of rapamycin, a natural macrolide immunosuppressant. It is formed through ester hydration followed by dehydration. This compound is known for its significantly reduced potency compared to rapamycin, exhibiting less than 4% of rapamycin’s activity in thymocyte proliferation assays . Despite its lower potency, this compound retains some biological activities, particularly in inhibiting the proteasome .
準備方法
Synthetic Routes and Reaction Conditions: Secorapamycin A monosodium is synthesized from rapamycin through a non-enzyme-dependent degradation process. The synthesis involves ester hydration followed by dehydration, resulting in the ring-opened product . The reaction conditions typically include aqueous solutions with specific pH levels to facilitate the degradation process.
Industrial Production Methods: Industrial production of this compound involves controlled degradation of rapamycin under specific conditions. The process includes maintaining the appropriate pH and temperature to ensure efficient conversion. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Secorapamycin A monosodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives with altered biological activities.
Reduction: Reduced forms with potentially different pharmacological properties.
Substitution: Substituted derivatives with modified chemical and biological characteristics.
科学的研究の応用
Secorapamycin A monosodium has several scientific research applications, including:
Chemistry: Used as a reference compound in studying the degradation pathways of rapamycin and its derivatives.
Biology: Investigated for its role in inhibiting the proteasome and its potential effects on cellular processes.
Medicine: Explored for its immunosuppressive properties and potential therapeutic applications in conditions requiring immunosuppression.
Industry: Utilized in the development of new derivatives with improved pharmacological profiles
作用機序
Secorapamycin A monosodium exerts its effects primarily by inhibiting the proteasome, similar to rapamycin. it has a significantly reduced ability to activate the mechanistic target of rapamycin (mTOR) pathway. The compound is secreted from cells by P-glycoprotein and metabolized to a common dihydro species . The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, affecting various cellular processes .
類似化合物との比較
Rapamycin: A natural macrolide immunosuppressant with high potency in activating the mTOR pathway.
Ascomycin: A structurally similar immunosuppressant with different molecular targets.
Tricolimus: Another immunosuppressant with structural similarities to rapamycin and ascomycin.
Uniqueness of Secorapamycin A Monosodium: this compound is unique due to its significantly reduced potency compared to rapamycin. While it poorly activates the mTOR pathway, it mimics rapamycin in its ability to inhibit the proteasome. This distinct mechanism of action makes it a valuable compound for studying the degradation pathways and biological activities of rapamycin derivatives .
特性
分子式 |
C51H78NNaO13 |
|---|---|
分子量 |
936.2 g/mol |
IUPAC名 |
sodium;1-[2-[(2R)-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/t31?,32?,34?,35?,37?,38?,39?,40?,42?,43?,44?,46?,47?,51-;/m1./s1 |
InChIキー |
DNMSBJYMPJMFNS-VMDATXBISA-M |
異性体SMILES |
CC1CCC(O[C@]1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |
正規SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B10800106.png)

![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800135.png)
![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride](/img/structure/B10800141.png)
![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride](/img/structure/B10800145.png)
![chloromethane;5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one](/img/structure/B10800153.png)

![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;methane](/img/structure/B10800160.png)
![6-chloro-2-oxo-N-((1R,3r,5S)-8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide](/img/structure/B10800166.png)

![[4-[[5-(carbamoylamino)-2-[[3-methyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10800174.png)
![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B10800187.png)

